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Compound of Interest |

1-butyl-3-
Compound Name: (diaminomethylidene)guanidine;hy

drochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of two significant pharmaceutical compounds: Enzalutamide and Crizotinib. These examples
illustrate modern synthetic strategies and their application in developing targeted cancer
therapies.

Application Note 1: Enzalutamide

Application: Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the
treatment of metastatic castration-resistant prostate cancer (MCRPC).[1][2] It has
demonstrated a significant survival benefit in patients who have previously received
chemotherapy.[2]

Mechanism of Action: Enzalutamide functions as a second-generation nonsteroidal
antiandrogen with a multi-faceted mechanism of action that comprehensively targets the
androgen receptor signaling pathway.[2][3][4] Unlike first-generation antiandrogens,
Enzalutamide not only competitively inhibits the binding of androgens to the AR with a
significantly higher affinity but also prevents the nuclear translocation of the AR.[2][3][4][5]
Furthermore, it impairs the binding of the AR to DNA and the recruitment of coactivators,
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thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate
cancer cell growth and proliferation.[2][4] This comprehensive blockade of the AR signaling
cascade makes it an effective therapeutic agent in the context of castration-resistant prostate
cancer where the AR pathway remains a key driver of tumor progression.[3][6]

Pharmacological Properties: Enzalutamide exhibits a high binding affinity for the androgen
receptor, reported to be five- to eight-fold greater than that of the first-generation antiandrogen,
bicalutamide.[3][7] It demonstrates no partial agonist activity, a limitation observed with earlier
antiandrogens.[3] Clinical trials have shown that Enzalutamide, in combination with androgen
deprivation therapy (ADT), significantly reduces the risk of death in patients with metastatic
hormone-sensitive prostate cancer (MHSPC) compared to ADT alone.[8][9]

Application Note 2: Crizotinib

Application: Crizotinib is a multi-targeted tyrosine kinase inhibitor (TKI) used for the treatment
of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK)
gene rearrangements.[10][11] It is also active against tumors with ROS1 and c-MET
alterations.[12]

Mechanism of Action: Crizotinib functions as a potent inhibitor of several receptor tyrosine
kinases, including ALK, c-MET (also known as hepatocyte growth factor receptor or HGFR),
and ROS1.[10][11][12] In ALK-positive NSCLC, a chromosomal rearrangement leads to the
formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active
ALK fusion protein.[11][12] This aberrant kinase activity drives uncontrolled cell proliferation
and survival. Crizotinib competitively binds to the ATP-binding pocket of the ALK tyrosine
kinase domain, inhibiting its phosphorylation and downstream signaling through pathways such
as STAT3, AKT, and ERK.[12][13] By blocking these critical oncogenic signaling cascades,
Crizotinib effectively induces apoptosis and inhibits the growth of tumors dependent on these
kinases.[13]

Pharmacological Properties: Crizotinib demonstrates potent, concentration-dependent
inhibition of ALK and c-MET phosphorylation in cellular assays.[10] It has shown significant
antitumor activity in preclinical models and clinical trials in patients with ALK-positive NSCLC.
[10] The IC50 values for Crizotinib against c-MET and ALK in cell-based assays are 8.0 nM and
20 nM, respectively. In breast cancer cell lines, the IC50 values for Crizotinib were found to be
5.16 uM in MDA-MB-231, 1.5 uM in MCF-7, and 3.85 puM in SK-BR-3 cells.[14]
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Quantitative Data Summary

Table 1: Biological Activity of Crizotinib

Target Cell Line/Kinase IC50 Value Reference
c-MET (cell-based) 8.0 nM

ALK (cell-based) 20 nM

NPM-ALK (Karpas299 or SU-

DHL-1 cells) 24nM 1]
GTL-16 (gastric carcinoma) 9.7 nM [15]
MDA-MB-231 (breast cancer) 5.16 uM [14]

MCF-7 (breast cancer) 1.5uM [14]
SK-BR-3 (breast cancer) 3.85 uM [14]

Table 2: Clinical Trial Outcomes for Enzalutamide in Metastatic Hormone-Sensitive Prostate

Cancer (ARCHES Trial)

. Hazard
Enzalutami Placebo + .
Outcome Ratio (95% p-value Reference
de + ADT ADT
Cl)
] 27% 35% 0.66 (0.53-
Risk of Death <0.001 9]
(154/574) (202/576) 0.81)
Radiographic
) 0.38 (0.31-
Progression Not Reached 40.5 months 0.48) 9]

or Death

Experimental Protocols
Synthesis of Enzalutamide

This protocol describes a five-step synthesis of Enzalutamide starting from 4-bromo-2-

fluorobenzoic acid.
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Step 1: Methyl Esterification of 4-bromo-2-fluorobenzoic acid

e To a solution of 4-bromo-2-fluorobenzoic acid in methanol, add thionyl chloride dropwise at O
°C.

e Heat the solution under reflux for 12 hours.

e Concentrate the solution in vacuo.

o Dissolve the residue in ethyl acetate and wash sequentially with saturated potassium
carbonate solution, water, and saturated sodium chloride solution.

o Concentrate the organic layer and add n-heptane to precipitate the product, methyl 4-bromo-
2-fluorobenzoate.

Step 2: Ullmann Ligation

» This step involves the coupling of the product from Step 1 with another intermediate. A
copper(l) salt is typically used as a catalyst for this type of reaction.

Step 3: Second Methyl Esterification

« Similar to Step 1, this step involves the esterification of a carboxylic acid group to a methyl
ester using methanol and a suitable acid catalyst.

Step 4: Ring Closing Reaction

e To a solution of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate
and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a mixture of dimethyl sulfoxide
(DMSO) and isopropy! acetate, heat the reaction to 95 °C for 24 hours.[16]

» After cooling, add isopropyl acetate and water for extraction. Isopropanol can be added to
break any emulsion.[16]

Step 5: Final Methyl Amidation to Yield Enzalutamide

o To the intermediate from the previous step dissolved in tetrahydrofuran, add a pre-cooled
40% aqueous methylamine solution dropwise at -11 °C.[16]
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Maintain the reaction at -8 + 1 °C for 22 hours.[16]

Quench the reaction by adding ethanol.

Concentrate the solution in vacuo to remove organic solvents and precipitate the product.

Filter the solid, rinse with isopropanol, and dry to afford Enzalutamide as white crystals with a
reported yield of 83.6% and purity of 99.8%.[16]

Synthesis of Crizotinib

This protocol outlines a synthetic route to Crizotinib involving a Mitsunobu reaction,
chemoselective reduction, and a Suzuki coupling.[17]

Step 1: Mitsunobu Reaction

o A Mitsunobu reaction between a chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol,
and 3-hydroxy-2-nitropyridine is performed in toluene to produce (R)-3-(1-(2,6-dichloro-3-
fluorophenyl)ethoxy)-2-nitropyridine with complete inversion of stereochemistry.[17]

e The product is crystallized from ethanol to remove reaction byproducts.[17]
Step 2: Chemoselective Arylnitro Reduction
» Charge a reactor with sponge nickel, methanol, and the nitropyridine from Step 1.[17]

o Apply hydrogen pressure (initially 1.2 barg, then increased to 3.5 barg) and heat to 50 °C
until hydrogen uptake ceases, indicating the completion of the reduction to 3-[(1R)-1-(2,6-
dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.[17]

Step 3: Regioselective Bromination
e Dissolve the aminopyridine from Step 2 in dichloromethane.

e Add a solution of N-bromosuccinimide (NBS) in acetonitrile at -15 °C, maintaining the
temperature below -10 °C.[17]
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 After a short reaction time, quench the reaction with a solution of sodium metabisulfite and
potassium hydroxide in water at 0 °C to yield 5-bromo-3-[(1R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy]pyridin-2-amine.[17]

Step 4: Suzuki Coupling

» A highly selective Suzuki reaction is performed between the bromopyridine from Step 3 and
a suitable pinacol boronate ester.

Step 5: Boc Deprotection

e The final step involves the removal of a tert-Butoxycarbonyl (Boc) protecting group under
acidic conditions to yield Crizotinib.
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Caption: Enzalutamide's mechanism of action in the androgen receptor signaling pathway.
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Caption: Crizotinib's inhibitory action on ALK and c-MET signaling pathways.
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Caption: Synthetic workflow for the preparation of Enzalutamide.

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of Crizotinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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